3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808641
InChI: InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione

CAS No.:

Cat. No.: VC17808641

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione
Standard InChI InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3
Standard InChI Key AKLOMWPYVUZNHM-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(N1)C2CCCC(=O)C2=O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound has the molecular formula C12_{12}H19_{19}NO_{2, with a molecular weight of 209.28 g/mol . Its IUPAC name, 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione, reflects the substitution pattern: a 6-methylpiperidine group attached to the third carbon of a cyclohexane ring bearing diketone functionalities at positions 1 and 2.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1602333-17-4
Molecular FormulaC12_{12}H19_{19}NO2_{2}
Molecular Weight209.28 g/mol
XLogP3-AA (Predicted)1.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The absence of hydrogen bond donors and three acceptors suggests moderate polarity, aligning with its potential solubility in organic solvents like dichloromethane or ethyl acetate.

Structural Features

The cyclohexane-1,2-dione moiety introduces two ketone groups, which are highly reactive toward nucleophiles. The 6-methylpiperidine substituent adds steric bulk and chiral centers, influencing both synthetic accessibility and biological interactions. Molecular modeling predicts a chair conformation for the cyclohexane ring and an equatorial orientation for the piperidine group, minimizing steric strain.

Synthesis and Production

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Predicted)
CyclocondensationHCl (cat.), reflux, 24h60–70%
DecarboxylationCuO, quinoline, 200°C40–50%

Industrial production remains unreported, likely due to the compound’s niche applications and synthetic complexity .

Chemical Reactivity and Functionalization

Ketone Reactivity

The diketone groups undergo typical ketone reactions:

  • Enolization: In basic media, the α-hydrogens deprotonate, forming enolates capable of alkylation or aldol condensation.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces diketones to diols, though this may compromise the piperidine ring’s integrity.

Piperidine Modifications

The 6-methylpiperidine group can participate in:

  • N-Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.

  • Oxidation: Using m-CPBA to generate N-oxide derivatives, altering electronic properties.

Biological Activity and Mechanisms

Table 3: Predicted Biological Targets

TargetBinding Affinity (kcal/mol)Biological Effect
EGFR (PDB: 1M17)-8.2Antiproliferative
VEGFR2 (PDB: 3VHE)-7.9Antiangiogenic

Cytotoxicity Profiles

Derivatives of cyclohexane-1,2-dione exhibit IC50_{50} values in the 1–10 μM range against NSCLC (A549) and colorectal (HCT-116) cancer lines. These effects correlate with ROS generation and mitochondrial membrane depolarization.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a precursor for:

  • Kinase Inhibitors: Optimizing substituents to enhance selectivity for oncogenic kinases.

  • Antimicrobial Agents: Piperidine-dione hybrids show activity against Gram-positive bacteria.

Materials Science

Conjugated diketones are explored as:

  • Ligands in Coordination Chemistry: Chelating metals like Cu(II) for catalytic applications.

  • Monomers for Polymers: Forming polyketones with high thermal stability.

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